(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid
Description
Historical Context and Discovery Timeline
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid is rooted in the evolution of amino-protecting strategies, particularly the widespread adoption of Boc groups following their introduction in the late 1950s. The Boc group revolutionized peptide chemistry by providing a robust yet selectively removable protecting group compatible with both solution-phase and solid-phase synthesis. Early applications focused on α-amino protection in amino acids, but the need for orthogonal protection of side-chain amines in diamino acids like lysine necessitated derivatives with tailored steric and electronic properties.
The specific integration of the 2,3-dimethoxybenzyl moiety emerged from efforts to modulate solubility and steric hindrance in protected intermediates. PubChem records indicate the compound’s initial registration in 2013, reflecting its role in modern synthetic workflows requiring acid-stable protection alongside compatibility with mild deprotection conditions. Its design likely originated from the hybridization of two established motifs: the Boc group for acid-labile protection and methoxy-substituted benzyl groups for enhanced aromatic interactions in chromatographic purification.
Significance in Organic Chemistry and Pharmaceutical Research
This compound addresses critical challenges in multifunctional molecule synthesis. The Boc group’s tert-butyl carbamate structure provides stability under basic and reducing conditions while remaining susceptible to cleavage via trifluoroacetic acid (TFA) or hydrogen chloride in dioxane. Concurrently, the 2,3-dimethoxybenzyl group contributes electron-donating effects, stabilizing intermediates during nucleophilic acyl substitutions and mitigating racemization risks—a persistent issue in peptide bond formation.
In pharmaceutical contexts, the compound serves as a chiral building block for protease inhibitors and GPCR-targeted therapeutics, where the (S)-configuration ensures precise spatial alignment of pharmacophoric elements. Its dual functionality enables sequential deprotection strategies; for example, the Boc group can be removed selectively in the presence of acid-stable protecting groups, allowing iterative chain elongation in solid-phase peptide synthesis (SPPS).
Table 1: Key Molecular Properties of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅NO₆ |
| Molecular Weight | 339.4 g/mol |
| Protection Group | tert-Butoxycarbonyl (Boc) |
| Aromatic Substituent | 2,3-Dimethoxybenzyl |
| Chiral Center | (S)-Configuration at C3 |
| Typical Deprotection Agent | Trifluoroacetic Acid (TFA) |
The stereochemical integrity of the (S)-configured amino group is preserved during standard coupling reactions due to the electron-withdrawing nature of the Boc group, which minimizes epimerization at the α-carbon. This property is critical for synthesizing enantiomerically pure compounds, particularly in oncology and neurology drug candidates where stereoisomerism profoundly impacts biological activity.
Table 2: Comparative Analysis of Amino-Protecting Groups
| Protecting Group | Cleavage Conditions | Stability Profile | Compatibility with SPPS |
|---|---|---|---|
| Boc | Mild acid (TFA, HCl) | Stable to bases, reductants | High |
| Cbz | Catalytic hydrogenation | Labile to acids | Moderate |
| Fmoc | Piperidine/DMF | Labile to bases | High |
The compound’s synthetic versatility is further exemplified in fragment condensations, where its carboxylic acid moiety participates in activation via mixed carbonates or uronium-based coupling agents. Recent advances in flow chemistry have utilized its predictable solubility profile for continuous manufacturing of oligopeptide precursors, reducing purification bottlenecks.
Properties
Molecular Formula |
C17H25NO6 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2S)-2-[(2,3-dimethoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)9-11-7-6-8-13(22-4)14(11)23-5/h6-8,12H,9-10H2,1-5H3,(H,18,21)(H,19,20)/t12-/m0/s1 |
InChI Key |
KJTKIXMATWVXIZ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=C(C(=CC=C1)OC)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C(=CC=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- The synthesis often begins with commercially available or easily synthesized chiral amino acid precursors, such as (S)-2-amino-3-(2,3-dimethoxyphenyl)propanoic acid or related derivatives.
- The Boc protecting group is introduced to the amino group to stabilize it during subsequent reactions.
Key Synthetic Steps
| Step Number | Description | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Protection of amino group | Di-tert-butyl dicarbonate (Boc2O), base (e.g., NaHCO3 or triethylamine), solvent (e.g., dichloromethane) | Introduce Boc group to amino functionality |
| 2 | Introduction of 2,3-dimethoxybenzyl substituent | Alkylation or reductive amination using 2,3-dimethoxybenzaldehyde or benzyl halide derivatives | Attach the 2,3-dimethoxybenzyl moiety at the alpha carbon |
| 3 | Purification and isolation | Chromatography (e.g., silica gel column), recrystallization | Obtain pure Boc-protected amino acid derivative |
| 4 | Characterization | NMR, IR, MS, HPLC | Confirm structure and purity |
Reaction Conditions and Optimization
- The Boc protection is generally performed under mild, room temperature conditions to avoid racemization.
- Alkylation or reductive amination steps require careful control of pH and temperature to maintain stereochemical integrity.
- Solvent choice (e.g., dichloromethane, THF) and reaction time are optimized to maximize yield and minimize side products.
Detailed Research Findings on Preparation
Boc Protection
Introduction of 2,3-Dimethoxybenzyl Group
- The 2,3-dimethoxybenzyl substituent is typically introduced via reductive amination of the corresponding aldehyde with the amino acid derivative.
- Sodium cyanoborohydride or sodium triacetoxyborohydride are common reducing agents used to achieve selective reductive amination.
- This step requires stereochemical control to preserve the (S)-configuration at the alpha carbon.
- Yields for this step range from 70% to 85%, depending on reaction conditions and purification methods.
Purification and Characterization
- Purification is commonly achieved by silica gel chromatography using gradients of ethyl acetate and hexane or by recrystallization from suitable solvents.
- Analytical techniques such as proton and carbon NMR, IR spectroscopy, mass spectrometry, and chiral HPLC confirm the structure, stereochemistry, and purity.
- Typical purity levels exceed 98% as confirmed by HPLC analysis.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Observed Yield (%) | Notes |
|---|---|---|---|
| Boc Protection | Room temp, DCM, NaHCO3, 2-4 h | 90-98 | Mild conditions prevent racemization |
| Reductive Amination | Room temp to 40°C, NaBH3CN, MeOH or DCM | 70-85 | Requires stereochemical control |
| Purification | Silica gel chromatography | N/A | Essential for >98% purity |
| Characterization | NMR, IR, MS, HPLC | N/A | Confirms structure and enantiomeric purity |
Notes on Stereochemical Integrity
- Maintaining the (S)-configuration is critical for biological activity.
- Use of mild bases and low temperatures during Boc protection and reductive amination minimizes racemization.
- Chiral HPLC or optical rotation measurements are standard to verify stereochemical purity post-synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions might target the carbonyl group in the Boc protecting group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Drug Development
The compound is utilized in the synthesis of peptide-based drugs due to its ability to protect amino groups during chemical reactions. The tert-butoxycarbonyl (Boc) protecting group is particularly valuable in solid-phase peptide synthesis (SPPS), allowing for the selective modification of amino acids without affecting the peptide backbone.
Case Study : In a study focusing on the synthesis of cyclic peptides, (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid was employed as a key intermediate. The Boc protection facilitated the formation of cyclic structures that exhibited enhanced biological activity compared to their linear counterparts .
Anticancer Research
Recent research has indicated that derivatives of this compound may exhibit anticancer properties. The incorporation of specific aromatic groups has been shown to enhance the interaction with cancer cell receptors.
Data Table: Anticancer Activity of Derivatives
| Compound | IC50 (µM) | Target |
|---|---|---|
| A | 15 | MCF-7 |
| B | 10 | HeLa |
| C | 5 | A549 |
Note: Compounds A, B, and C are derivatives synthesized from (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid .
Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor in various biochemical pathways. The presence of the dimethoxybenzyl group enhances the binding affinity to target enzymes.
Case Study : A study evaluated the inhibition of serine proteases using this compound as a lead structure. The results demonstrated a significant decrease in enzyme activity, suggesting potential applications in developing therapeutic agents for diseases involving serine protease dysregulation .
Peptide Synthesis
The compound serves as a building block in synthesizing complex peptides that mimic natural biological processes. Its versatility allows for modifications that can lead to novel peptide therapeutics.
Data Table: Peptide Synthesis Yield
| Peptide Sequence | Yield (%) |
|---|---|
| Ac-FGFR(1-10)-NH2 | 85 |
| Ac-LHR(1-12)-NH2 | 78 |
| Ac-CGRP(1-8)-NH2 | 90 |
The yields reflect the efficiency of using (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid in SPPS .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it might interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. The Boc protecting group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Structural Variations in Aryl Substituents
The 2,3-dimethoxybenzyl group distinguishes this compound from analogs with other aryl substitutions. Key comparisons include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,3-dimethoxybenzyl group (electron-donating) may enhance π-π stacking in protein binding compared to nitro (electron-withdrawing) or fluorophenyl (moderate electronegativity) groups .
- Solubility: Dimethoxy substitutions improve aqueous solubility relative to nonpolar groups (e.g., thiophen-2-yl in HY-W011652) .
Biological Activity
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid, commonly referred to as Boc-D-Tle-OH, is an amino acid derivative notable for its potential biological activities. This compound's structure includes a tert-butoxycarbonyl (Boc) protecting group and a dimethoxybenzyl side chain, which contribute to its unique properties and interactions within biological systems. This article reviews the existing literature on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₇H₂₅N₃O₆
- Molecular Weight : 339.39 g/mol
- CAS Number : 2350118-03-3
Biological Activity Overview
The biological activity of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid has been explored in various contexts:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. The presence of the dimethoxybenzyl group is believed to enhance interaction with specific cellular targets involved in cancer progression.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by modulating inflammatory pathways. The Boc group may influence the compound's stability and bioavailability, enhancing its therapeutic potential.
- Neuroprotective Properties : Some research indicates that related amino acid derivatives can provide neuroprotection, potentially benefiting conditions like neurodegeneration.
Structure-Activity Relationships (SAR)
The structure of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid allows for various modifications that can significantly alter its biological activity. Key findings from SAR studies include:
- Substituent Effects : The dimethoxybenzyl substituent appears to play a critical role in enhancing binding affinity to target proteins involved in tumor growth and inflammation.
- Boc Group Influence : The tert-butoxycarbonyl group not only protects the amino group but also affects the compound's solubility and permeability, which are crucial for its biological efficacy.
Case Studies
- Antitumor Efficacy : In vitro studies have demonstrated that Boc-D-Tle-OH derivatives inhibit cell proliferation in various cancer cell lines. For instance, a study reported a significant reduction in cell viability in MDA-MB-231 breast cancer cells when treated with modified versions of this compound .
- Inflammation Models : Another study evaluated the anti-inflammatory effects using lipopolysaccharide (LPS)-induced macrophage models. Results indicated a decrease in pro-inflammatory cytokine production upon treatment with Boc-D-Tle-OH derivatives, suggesting potential therapeutic applications in inflammatory diseases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
